molecular formula C13H23NO3 B14042778 tert-Butyl 4-(methoxymethylene)-3-methylpiperidine-1-carboxylate

tert-Butyl 4-(methoxymethylene)-3-methylpiperidine-1-carboxylate

Cat. No.: B14042778
M. Wt: 241.33 g/mol
InChI Key: LQWFYZGIHWQGMN-LUAWRHEFSA-N
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Description

1-Boc-4-(methoxymethylene)-3-methylpiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxymethylene group, and a methyl group attached to the piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 1-Boc-4-(methoxymethylene)-3-methylpiperidine typically involves multiple steps. One common synthetic route starts with the preparation of 4-piperidinemethanol, which is then reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group. The methoxymethylene group is subsequently introduced through a reaction with methoxymethyl chloride under basic conditions. The final product, 1-Boc-4-(methoxymethylene)-3-methylpiperidine, is obtained after purification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-4-(methoxymethylene)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethylene group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Boc-4-(methoxymethylene)-3-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-(methoxymethylene)-3-methylpiperidine depends on its specific application. In medicinal chemistry, for example, it may act as a precursor to compounds that interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions to reveal the active piperidine moiety, which can then engage in various biochemical interactions. The methoxymethylene group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-Boc-4-(methoxymethylene)-3-methylpiperidine can be compared to other similar compounds, such as:

The uniqueness of 1-Boc-4-(methoxymethylene)-3-methylpiperidine lies in its specific functional groups, which confer distinct reactivity and applications in organic synthesis and scientific research.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (4Z)-4-(methoxymethylidene)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10-8-14(7-6-11(10)9-16-5)12(15)17-13(2,3)4/h9-10H,6-8H2,1-5H3/b11-9-

InChI Key

LQWFYZGIHWQGMN-LUAWRHEFSA-N

Isomeric SMILES

CC\1CN(CC/C1=C/OC)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1=COC)C(=O)OC(C)(C)C

Origin of Product

United States

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